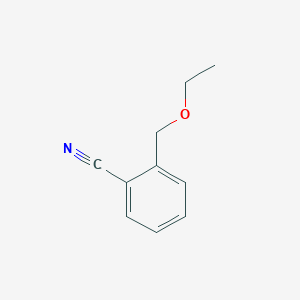

2-(Ethoxymethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethoxymethyl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, where an ethoxymethyl group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)benzonitrile typically involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion replaces the chloride ion on the benzyl chloride, forming benzonitrile. The ethoxymethyl group is then introduced through an alkylation reaction using ethyl bromide and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, is also explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Ethoxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethyl bromide and potassium carbonate in a suitable solvent.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Ethoxymethyl)benzonitrile is an organic compound with the chemical formula C10H11NO and a molecular weight of 161.2 . It belongs to the family of nitriles .

Uses

this compound is a chemical compound that has applications in life science research . American Elements supplies it and can produce it to customer specifications in various quantities and purities .

Safety and Hazards

Safety data for this compound is not readily available online . For safety information, an SDS (Safety Data Sheet) can be requested from American Elements .

Related Compounds

A related compound, 2-(Methoxymethyl)-p-phenylenediamine (C8H12N2O), has several identified hazards :

- Toxic if swallowed.

- Toxic in contact with skin.

- May cause an allergic skin reaction.

- Causes serious eye irritation.

- Harmful if inhaled.

- Toxic to aquatic life with long-lasting effects .

Another related compound is 2-(Methoxymethyl)benzonitrile [5, 7]. It is harmful if swallowed or inhaled and causes irritation . It has potential applications in the development of new materials and as a reagent in organic synthesis . Zinc(II) 5,15-di-(2-methoxymethylphenyl)-porphyrin, also a related compound, forms a coordination polymer .

Mecanismo De Acción

The mechanism of action of 2-(Ethoxymethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Benzonitrile: Lacks the ethoxymethyl group, making it less lipophilic.

2-Ethoxybenzonitrile: Similar structure but without the methylene bridge, leading to different reactivity and properties.

Uniqueness: 2-(Ethoxymethyl)benzonitrile is unique due to the presence of both the nitrile and ethoxymethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

2-(Ethoxymethyl)benzonitrile, with the molecular formula C10H11NO, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile backbone with an ethoxymethyl substituent, enhancing its lipophilicity and ability to penetrate biological membranes. This structural characteristic is significant for its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity.

- Lipophilicity : The ethoxymethyl group increases the compound's lipophilicity, facilitating better cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. These compounds are being investigated for their potential to inhibit pro-inflammatory cytokines and enzymes, contributing to the management of inflammatory diseases.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibition capabilities of this compound. For instance, it has been tested against several kinases and phosphatases, showing promising results in modulating their activities. This suggests potential applications in cancer therapy where such enzymes play critical roles.

Research Findings and Case Studies

Propiedades

IUPAC Name |

2-(ethoxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGWYFKOORDYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.